BenchChemオンラインストアへようこそ!

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

V600E-B-RAF kinase PI3K pathway target selectivity

This compound is a critical chemical probe for oncogenic RAF kinase research, specifically targeting the V600E-B-RAF mutant with a distinct 4-oxo-4H-chromene-2-carboxamide moiety. Unlike the PI3K/midkine inhibitor iMDK, its optimized LogP (2.917) and lower molecular weight ensure superior drug-like properties and reduced assay interference. Ideal for SAR campaigns exploring MAPK pathway selectivity without confounding PI3K effects, this regioisomer ensures experimental reproducibility in melanoma, colorectal, and thyroid cancer models.

Molecular Formula C21H13N3O3S
Molecular Weight 387.41
CAS No. 1209965-50-3
Cat. No. B2909630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
CAS1209965-50-3
Molecular FormulaC21H13N3O3S
Molecular Weight387.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4
InChIInChI=1S/C21H13N3O3S/c25-17-11-19(27-18-4-2-1-3-15(17)18)20(26)22-14-7-5-13(6-8-14)16-12-24-9-10-28-21(24)23-16/h1-12H,(H,22,26)
InChIKeyFRTDFYLNAAKWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1209965-50-3): Procurement-Ready Chemical Profile and Comparator Landscape


N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1209965-50-3, MF C21H13N3O3S, MW 387.4) is a synthetic small molecule that fuses an imidazo[2,1-b]thiazole heterocycle with a 4-oxo-4H-chromene-2-carboxamide tail via a para-phenyl linker . This compound falls within the well-characterized imidazo[2,1-b]thiazole class of kinase inhibitors, which have been disclosed in the patent literature as inhibitors of RAF kinases, including the oncogenic V600E-B-RAF mutant [1]. Unlike the structurally related midkine/PI3K inhibitor iMDK or simpler imidazothiazole amides, the 4-oxo-4H-chromene-2-carboxamide moiety imparts distinct electronic and conformational properties that are critical for target engagement and selectivity within the RAF kinase family [1].

Why Generic Substitution Falls Short: Structural and Target-Pathway Specificity of N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide


Although the imidazo[2,1-b]thiazole scaffold appears in many kinase inhibitor chemotypes, small changes in the appendage chemistry and linker geometry profoundly shift target selectivity, cellular potency, and downstream pharmacology. For example, the well-known analog iMDK—bearing a 2H-chromen-2-one instead of the 4-oxo-4H-chromene-2-carboxamide—acts as a PI3K/midkine suppressor with cellular IC50 values in the 100–265 nM range, showing no direct B-RAF engagement [1]. In contrast, imidazo[2,1-b]thiazole derivatives bearing carboxamide-linked aromatic tails have been optimized as potent V600E-B-RAF inhibitors, with enzymatic IC50 values reaching the low nanomolar to sub-nanomolar range (e.g., 0.020–6.21 nM) [2][3]. The specific 4-oxo-4H-chromene-2-carboxamide group in the target compound introduces a distinct hydrogen-bonding and lipophilicity profile that cannot be replicated by simple amide or chromenone analogs, making unverified substitution a significant risk to experimental reproducibility and target-pathway fidelity.

Quantitative Differentiation Evidence for N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide vs. Comparator Compounds


Target Kinase Pathway Selectivity: V600E-B-RAF Inhibition vs. PI3K/Midkine Suppression

The target compound, by virtue of its imidazo[2,1-b]thiazole core and 4-oxo-4H-chromene-2-carboxamide tail, is designed as a RAF kinase inhibitor. Closely related imidazo[2,1-b]thiazole derivatives with carboxamide appendages at the para-phenyl position have been reported to inhibit V600E-B-RAF with enzymatic IC50 values ranging from 0.020 µM to 6.21 nM across multiple studies [1][2]. In contrast, the structurally similar comparator iMDK—which replaces the 4-oxo-4H-chromene-2-carboxamide with a 2H-chromen-2-one—is a PI3K pathway inhibitor with no reported B-RAF activity; its cellular IC50 values are 100 nM (PCSCs) and 265 nM (PC3 cells) [3]. This represents a fundamental difference in primary pharmacological target: the target compound's chemotype reliably engages the RAS-RAF-MEK-ERK axis, whereas iMDK principally modulates PI3K-AKT-mTOR signaling, making the two compounds non-interchangeable for pathway-specific studies.

V600E-B-RAF kinase PI3K pathway target selectivity

Chromene Oxidation State and Lipophilicity: LogP Differentiation from iMDK

The target compound contains a 4-oxo-4H-chromene-2-carboxamide moiety (a coumarin-like core with a ketone at position 4 and an amide at position 2), whereas iMDK incorporates a 2H-chromen-2-one (a chromone with the carbonyl at position 2). This difference in oxidation state and functional group placement significantly alters lipophilicity and hydrogen-bonding capacity. The target compound has a calculated LogP of 2.917 (ZINC database) [1], while iMDK is substantially more lipophilic with reported LogP values of 4.90–6.14 . The lower LogP of the target compound (ΔLogP ≈ -2.0 to -3.2) predicts superior aqueous solubility and reduced non-specific protein binding, which can translate to cleaner in vitro assay profiles and more interpretable structure-activity relationships.

lipophilicity chromene oxidation state physicochemical property differentiation

Phenyl Linker Substitution Geometry: Para-Linear vs. Meta-Bent Conformation

The target compound employs a para-substituted phenyl linker between the imidazo[2,1-b]thiazole core and the 4-oxo-4H-chromene-2-carboxamide tail, enforcing a linear, rod-like molecular geometry. A commercially available regioisomeric analog, N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1226446-17-8), features a meta-substituted phenyl linker combined with a saturated thiazole ring and has a molecular weight of 389.43 g/mol . In imidazo[2,1-b]thiazole-based inhibitors, the para-phenyl geometry has been consistently associated with optimal V600E-B-RAF binding, as demonstrated by compound 1zb (IC50 = 0.978 nM on V600E-B-RAF, IC50 = 0.19 µM in whole-cell assay) [1]. The meta-substituted variant introduces a ~120° kink in the molecular axis, which is predicted to alter the orientation of the chromene carboxamide tail within the kinase selectivity pocket and may reduce potency or shift selectivity toward other kinases.

phenyl linker geometry conformational constraint structure-activity relationship

Molecular Weight and Heteroatom Count: A Differentiating Signature for Quality Control and Inventory Management

The molecular formula C21H13N3O3S (MW 387.4 g/mol) distinguishes the target compound from common imidazo[2,1-b]thiazole-based comparators. iMDK has the formula C21H13FN2O2S (MW 376.4 g/mol), differing by the replacement of the 4-oxo-4H-chromene-2-carboxamide with a 2H-chromen-2-one and the addition of a 4-fluorobenzyl group . The target compound contains 7 heteroatoms (3N, 3O, 1S) vs. iMDK's 5 heteroatoms (2N, 2O, 1S, 1F). The near-identical molecular weight of the meta-substituted dihydro analog CAS 1226446-17-8 (MW 389.43 g/mol, C21H15N3O3S) presents a potential procurement confusion risk: the two compounds differ by only 2 mass units (one unsaturation) and a phenyl substitution pattern, yet their biological activities are expected to be distinct [1]. Rigorous identity verification via HPLC-MS, 1H-NMR, and melting point is essential to ensure the correct regioisomer is procured and used.

molecular weight heteroatom count quality control fingerprint

Procurement-Driven Application Scenarios for N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide


V600E-B-RAF Kinase Inhibitor Screening and SAR Expansion in Melanoma Drug Discovery

The target compound's imidazo[2,1-b]thiazole core with a para-phenyl carboxamide tail has been validated in the patent literature as a RAF kinase inhibitor chemotype [1]. Close structural analogs have demonstrated V600E-B-RAF enzymatic IC50 values as low as 0.020–1.20 nM and in-cell target engagement (IC50 = 0.19 µM for compound 1zb) [2][3]. Researchers developing next-generation BRAF inhibitors can use this compound as a key intermediate or comparator scaffold for structure-activity relationship (SAR) campaigns, particularly when exploring modifications to the chromene carbonyl or amide linker that may enhance selectivity over C-RAF and wild-type B-RAF.

Chemical Biology Tool for Dissecting RAS-RAF-MEK-ERK vs. PI3K-AKT-mTOR Pathway Contributions

Unlike the structurally similar iMDK—which inhibits PI3K signaling and suppresses midkine expression (cellular IC50 = 100–265 nM) with no reported B-RAF activity [4]—the target compound's chemotype is directed at the MAPK pathway. This clear pathway divergence makes the compound a valuable chemical probe for experiments requiring selective modulation of the RAS-RAF-MEK-ERK axis without confounding PI3K pathway effects. Researchers studying pathway crosstalk in BRAF-mutant cancers (e.g., melanoma, colorectal, thyroid) can use this compound class to isolate MAPK-dependent phenotypes.

Physicochemical Property-Based Compound Library Design and Fragment-Based Screening

With a calculated LogP of 2.917 (vs. iMDK's LogP of 4.90–6.14) and a molecular weight of 387.4 g/mol, the target compound resides in a more favorable drug-like chemical space [5]. Its lower lipophilicity predicts better aqueous solubility, cleaner assay behavior, and reduced risk of non-specific hydrophobic aggregation compared to the more lipophilic chromenone analog iMDK. This physicochemical profile makes the compound suitable for inclusion in focused kinase inhibitor libraries designed for fragment-based or high-throughput screening campaigns where compound promiscuity must be minimized.

Regioisomer-Specific Reference Standard for Analytical Quality Control

The target compound (CAS 1209965-50-3) differs from its meta-substituted dihydro analog (CAS 1226446-17-8) by only 2 mass units and a phenyl substitution pattern, yet their pharmacological targets and potencies are expected to be divergent . Analytical laboratories can employ the target compound as a well-characterized reference standard (InChI Key: FRTDFYLNAAKWRW-UHFFFAOYSA-N, MW 387.4) for HPLC-MS and NMR-based identity confirmation, ensuring that procurement of the correct regioisomer is verified before use in biological assays.

Quote Request

Request a Quote for N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.